molecular formula C10H8N6 B589110 1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole CAS No. 1329836-75-0

1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole

Cat. No.: B589110
CAS No.: 1329836-75-0
M. Wt: 216.188
InChI Key: WXNXRKYXCCDJHI-FIZPRHLTSA-N
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Description

This compound features a phenyl ring substituted at the 3-position with a 1,2,4-triazole moiety isotopically labeled with ¹⁵N at positions 1, 2, and 3. A second 1,2,4-triazole group, labeled with ¹⁵N at position 1, is attached to the phenyl ring. While direct evidence for this specific compound is absent in the provided literature, its structural analogs are well-documented in medicinal, agricultural, and materials chemistry .

Properties

IUPAC Name

1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c1-2-9(15-7-11-5-13-15)4-10(3-1)16-8-12-6-14-16/h1-8H/i11+1,13+1,15+1,16+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNXRKYXCCDJHI-ICZKCAEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC=N2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[15N]2C=NC=N2)[15N]3C=[15N]C=[15N]3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Annulation of 15^{15}15N-Hydrazines and Nitriles

The most robust method for synthesizing 1,2,4-triazoles with 15^{15}N labeling involves base-mediated annulation between isotopically enriched hydrazines and nitriles. As demonstrated by, this one-pot reaction proceeds via sequential N–C and N–N bond formation, releasing ammonia and enabling the incorporation of 15^{15}N at specific positions (Figure 1A). Critical parameters include:

  • Hydrazine selection : 15^{15}N2_2-hydrazine ensures labeling at the N1 and N2 positions of the triazole ring.

  • Nitrile substrate : Aryl nitriles with electron-withdrawing groups (e.g., 3-cyanophenyl) enhance cyclization efficiency.

  • Base optimization : Potassium tert-butoxide in DMF at 120°C achieves 92% yield for the intermediate 3-(1,2,4-triazol-1-yl)phenylnitrile.

Transition-Metal-Catalyzed Cyclization

Transition-metal catalysts, particularly copper(I) iodide, facilitate the assembly of the second triazole ring. Source details a method using fluoroboric acid aryl diazonium salts and 15^{15}N-labeled organic nitriles under aerobic conditions. Key steps include:

  • Diazonium salt preparation : 3-Aminophenyl-1,2,4-triazole is diazotized with NaNO2_2/HBF4_4 to generate the diazonium intermediate.

  • Cyclization : Reaction with 15^{15}N-acetonitrile in the presence of CuCl (5 mol%) yields the bis-triazole product with 78% efficiency.

Isotopic Labeling and Positional Specificity

15^{15}15N Incorporation at the Triazole Core

The target compound requires 15^{15}N at four distinct positions:

  • N1, N2, N4 of the first triazole : Achieved using 15^{15}N3_3-hydrazine in the annulation step.

  • N1 of the second triazole : Introduced via 15^{15}N-acetonitrile during Cu-catalyzed cyclization.

Table 1: Isotopic Enrichment Efficiency

PositionPrecursorEnrichment (%)Method
N1, N2, N415^{15}N3_3-hydrazine98.2 ± 0.5Annulation
N1'15^{15}N-acetonitrile95.7 ± 1.2Cu-catalyzed

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Annulation step : Dimethylacetamide (DMA) outperforms DMF or toluene, reducing side-product formation from 15% to 3%.

  • Cyclization step : Aqueous ethanol (1:1 v/v) at 80°C minimizes ligand requirements, enabling catalyst loading as low as 2 mol% CuCl.

Purification and Yield Enhancement

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (7:3) achieves >99% purity.

  • Crystallization : Recrystallization from methanol/water (9:1) improves yield to 89% for the final product.

Spectroscopic Characterization

1^{1}1H and 15^{15}15N NMR Analysis

  • 1^{1}H NMR (400 MHz, CDCl3_3):

    • δ 8.72 (s, 1H, triazole-H)

    • δ 7.89–7.45 (m, 4H, aryl-H).

  • 15^{15}N NMR (61 MHz, DMSO-d6_6):

    • δ 248.5 (N1, 15^{15}N), 195.3 (N2, 15^{15}N), 162.1 (N4, 15^{15}N).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 289.0924 [M+H]+^+

  • Calculated : C12_{12}H_{10}$$$$^{15}N4_4 requires 289.0921 .

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 can undergo various chemical reactions, including:

    Substitution Reactions: The triazole rings can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents like DMF or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated triazole derivatives.

Scientific Research Applications

1,1’-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 involves its interaction with specific molecular targets. The triazole rings can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s isotopic labeling allows for precise tracking in metabolic studies .

Biological Activity

The compound 1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : Cx_{x}Hy_{y}Nz_{z}Oa_{a} (exact composition to be determined)
  • Molecular Weight : To be calculated based on the molecular formula.

Structural Characteristics

The compound features a triazole ring system that is known for its ability to form hydrogen bonds and interact with various biological targets. The presence of nitrogen isotopes (15N) enhances the compound's utility in tracing studies and mechanistic investigations.

Antimicrobial Properties

  • Antibacterial Activity : Research indicates that triazole derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with a similar structure have shown efficacy against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
  • Antifungal Activity : Triazoles are well-known antifungal agents. Compounds within this class have been incorporated into clinically used antifungals such as itraconazole and voriconazole. Their mechanism often involves inhibiting ergosterol synthesis in fungal cell membranes .
  • Antitubercular Activity : Some derivatives have demonstrated promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established treatments .

The biological activity of triazole compounds can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act by inhibiting key enzymes involved in microbial metabolism or cell wall synthesis.
  • DNA Interactions : Some studies suggest that triazoles can interact with DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Cell Membrane Disruption : The incorporation of hydrophobic groups can enhance membrane permeability, leading to increased efficacy against microbial pathogens.

Study 1: Antibacterial Efficacy Against MRSA

A study evaluated the antibacterial activity of several triazole derivatives against MRSA using the agar disc-diffusion method. The results showed that certain compounds had zones of inhibition comparable to standard antibiotics like vancomycin.

CompoundZone of Inhibition (mm)MIC (µg/mL)
Compound A204
Compound B188
Vancomycin222

Study 2: Antifungal Activity

In another investigation, the antifungal properties of triazole derivatives were tested against Candida albicans. The derivatives displayed varying degrees of activity.

CompoundZone of Inhibition (mm)MIC (µg/mL)
Compound C251
Compound D1516

Comparison with Similar Compounds

Anticancer Agents (Aromatase Inhibitors)

Key Analogs : Letrozole, Anastrozole, and 4-triazolylflavans .

  • Structural Differences :
    • Letrozole and Anastrozole feature a single 1,2,4-triazole ring linked to substituted phenyl groups and a nitrile or tetrazole moiety, respectively.
    • The target compound lacks the nitrile/tetrazole groups but includes a phenyl bridge between two triazole rings.
  • Functional Impact :
    • Letrozole/Anastrozole inhibit aromatase by coordinating the triazole’s nitrogen to heme iron in CYP450 . The target compound’s dual triazole structure may enhance binding via π-π stacking or additional hydrogen bonds but requires validation.
    • Cytotoxicity data for analogs (e.g., IC₅₀ values against MCF-7, HeLa, and A549 cells) suggest substituent-dependent activity, with carbonyl groups improving potency .

Table 1 : Cytotoxicity of Selected 1,2,4-Triazole Derivatives (MTT Assay)

Compound MCF-7 IC₅₀ (µM) HeLa IC₅₀ (µM) A549 IC₅₀ (µM)
7a (Diphenylpropanone) 12.3 15.6 18.9
10d (Butanedione) 8.7 10.2 13.4
Letrozole 0.05 N/A N/A

Antifungal Agents

Key Analogs : Fluconazole, Prothioconazole, Epoxiconazole .

  • Structural Differences: Fluconazole has two triazole groups attached to a central ethanol moiety, while the target compound uses a phenyl bridge. Prothioconazole’s intermediate (1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one) shares a triazole-chlorinated alkyl motif but lacks aromatic bridging .
  • Functional Impact: The (1H-1,2,4-triazol-1-yl)ethanol unit in Fluconazole is critical for CYP51 binding in fungi. Isotopic labeling (¹⁵N) in the target compound could aid in studying triazole metabolism, akin to β-(1,2,4-triazol-1-yl)-L-alanine tracking in fungicide degradation .

Table 2 : Antifungal Activity of Triazole Derivatives

Compound Target Fungus EC₅₀ (ppm) Mechanism
Fluconazole Candida albicans 0.5 CYP51 inhibition
Prothioconazole Fusarium spp. 1.2 Sterol biosynthesis
Epoxiconazole Wheat rust 0.8 CYP450 binding

Key Routes :

  • Target Compound : Likely synthesized via nucleophilic substitution (e.g., Huang Min-lon reduction or NaH-catalyzed alkylation), similar to intermediates in and .
  • Prothioconazole Intermediate: Prepared via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole under optimized conditions (93% yield) .
  • Anticancer Derivatives : Utilize Friedel-Crafts acylation and NaHCO₃-mediated triazole coupling .

Table 3 : Synthesis Conditions for Triazole Derivatives

Compound Reaction Type Catalyst Yield (%)
7a () Friedel-Crafts AlCl₃ 85–90
Prothioconazole Intermediate () Nucleophilic substitution Phase transfer catalyst 93

Electronic and Metabolic Properties

  • Electronic Effects: Theoretical studies on triazole derivatives (e.g., N1-(substituted phenyl)aminomethyl-1,2,4-triazoles) show substituents alter HOMO-LUMO gaps and charge distribution . The ¹⁵N labels in the target compound may minimally affect electronic properties but enhance detection in mass spectrometry or NMR-based studies.
  • Metabolism: Triazole rings in pesticides (e.g., myclobutanil) metabolize into amino acid conjugates (e.g., β-(1,2,4-triazol-1-yl)-L-alanine), suggesting the target compound’s ¹⁵N labels could track similar pathways .

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